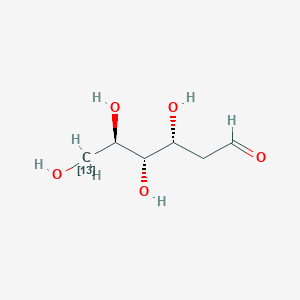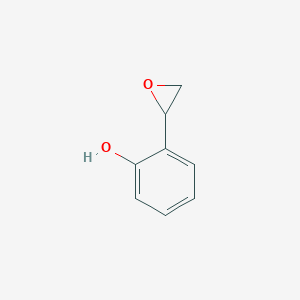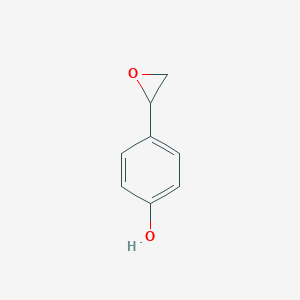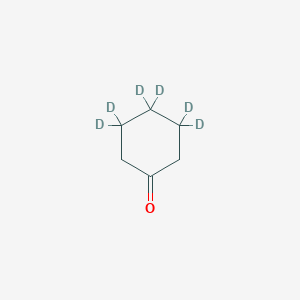
1-(Azetidin-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)pyrrolidine is a chemical compound with the molecular formula C7H14N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)pyrrolidine is characterized by a pyrrolidine ring attached to an azetidine ring . The compound has a molecular weight of 199.12 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Azetidin-3-yl)pyrrolidine are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in the synthesis of biologically active compounds .Applications De Recherche Scientifique
Medicinal Chemistry
Spiro-heterocycles, such as spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives, have received special attention in medicinal chemistry due to their promising biological activity . They exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Synthesis of Spirocyclic Compounds
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Antibacterial and Antifungal Activities
Spiro[azetidine-2,3’-indole]-2’,4(1’H)-dione derivatives showed antibacterial and antifungal activities . The antibacterial activity of all the compounds against Staphylococcus aureus as Gram-positive, Escherichia coli and Pseudomonas aeruginosa as Gram-negative bacteria showed good potencies which are comparable to control drugs amoxicillin, gentamycin, and streptomycin .
Anthelmintic Potency
Similar structure II (Fig. 2) have shown anthelmintic potency and were evaluated versus standard albendazole .
Synthesis of Amino Acids, Alkaloids and Toxoids
Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .
Structural Analogue for 4-Aminobutanoic Acid (GABA)
(Azetidin-3-yl)acetic acid VIII could be used as a structural analogue for 4-aminobutanoic acid (GABA) .
Preparation of Pharmaceutically Active Agents
(3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The unique properties of these compounds, such as their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, make them versatile scaffolds for the development of novel biologically active compounds .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSISHXBHVFQPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438101 |
Source


|
| Record name | 1-azetidin-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrrolidine | |
CAS RN |
149105-96-4 |
Source


|
| Record name | 1-azetidin-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

